Valdecoxib-d3
Overview
Description
Valdecoxib-d3 is a deuterated form of Valdecoxib, a highly selective cyclooxygenase-2 inhibitor. Valdecoxib is known for its anti-inflammatory and analgesic properties, making it useful in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Valdecoxib.
Mechanism of Action
- COX-2 plays a crucial role in mediating inflammation and pain by catalyzing the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane .
- Its analgesic, anti-inflammatory, and antipyretic effects make it useful for managing osteoarthritis and treating dysmenorrhea or acute pain .
- Downstream effects include decreased prostaglandin synthesis, leading to reduced inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Valdecoxib-d3, like its parent compound Valdecoxib, plays a significant role in biochemical reactions, particularly in the inhibition of the inducible form of cyclooxygenase (COX-2) . It interacts with enzymes such as COX-2 and COX-1 . The phenyl sulfonamide group of Valdecoxib interacts with protein residues of the COX-2 enzyme to elicit its action .
Cellular Effects
This compound influences cell function by inhibiting the COX-2 enzyme, which plays a key role in inflammation and pain . By inhibiting this enzyme, this compound can reduce inflammation and alleviate pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the COX-2 enzyme . The phenyl sulfonamide group of Valdecoxib interacts with protein residues of the COX-2 enzyme, thereby inhibiting its action .
Temporal Effects in Laboratory Settings
It is known that Valdecoxib, the parent compound, is metabolized by hepatic microsomal enzymes (CYP 2C9 and CYP 3A4) that form hydroxylated and carboxylic acid metabolites .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. The parent compound Valdecoxib has been shown to be a potent and specific inhibitor of COX-2, suggesting that this compound may have similar dosage-dependent effects .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as its parent compound Valdecoxib. In animals, Valdecoxib is primarily metabolized by hepatic microsomal enzymes (CYP 2C9 and CYP 3A4) that form hydroxylated and carboxylic acid metabolites .
Transport and Distribution
Given its similarity to Valdecoxib, it is likely that it follows similar transport and distribution patterns .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely that it is localized in areas of the cell where COX-2 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valdecoxib-d3 can be synthesized through various methods, including solid dispersion techniques and inclusion complex formation. One method involves the use of polyvinyl pyrrolidone (PVP K-30) to enhance the dissolution profile of Valdecoxib . Another method involves the formation of an inclusion complex with hydroxypropyl βeta-cyclodextrin (HPβ-CD) using physical mixture and freeze-drying methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as differential scanning calorimetry, Fourier transform infrared spectral analysis, and scanning electron microscopy helps in characterizing the final product .
Chemical Reactions Analysis
Types of Reactions: Valdecoxib-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the use of ruthenium(II) catalysts in 1,3-dipolar cycloaddition reactions has been reported .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the formation of 3,4-diaryl-substituted isoxazoles has been observed in certain reactions .
Scientific Research Applications
Valdecoxib-d3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and metabolic pathways of Valdecoxib . In biology and medicine, this compound is used to investigate its effects on cell apoptosis and endoplasmic reticulum stress in experimental models of glaucoma . Additionally, it has been studied for its efficacy and safety in treating rheumatoid arthritis and other inflammatory conditions .
Comparison with Similar Compounds
Valdecoxib-d3 is compared with other selective cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. This compound is known for its high potency and selectivity for cyclooxygenase-2, with an IC50 value of 5 nM . This makes it more potent than celecoxib and rofecoxib, which have IC50 values of 0.05 μM and 0.5 μM, respectively . The unique binding interactions of this compound with cyclooxygenase-2 contribute to its fast rate of inactivation and high selectivity .
List of Similar Compounds:- Celecoxib
- Rofecoxib
- Etoricoxib
This compound stands out due to its high potency, selectivity, and unique binding interactions with cyclooxygenase-2, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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